molecular formula C10H14O6 B2859204 3,4-Di-o-acetyl-d-glucal CAS No. 82295-98-5

3,4-Di-o-acetyl-d-glucal

Cat. No.: B2859204
CAS No.: 82295-98-5
M. Wt: 230.216
InChI Key: LBVCUTFITQDWSU-BBBLOLIVSA-N
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Description

3,4-Di-o-acetyl-d-glucal is a chemical compound that is used as a substrate in various chemical reactions . It is also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate . It is a building block useful in the synthesis of a range of carbohydrates .


Synthesis Analysis

The synthesis of this compound involves several key steps. One approach to the synthesis of a 16-membered macrolactone natural product (−)-A26771B starts from 3,4,6-tri-O-acetyl-D-glucal . The key features of the synthesis include the Ferrier rearrangement of acetylated glucal, cross metathesis between chiral fragments, Yamaguchi macrolactonization, and selective oxidation of the allylic alcohol . Another synthesis method involves the use of 2-iodo-3,4,6-tri-O-acetyl-D-glucal as a substrate, Mo(CO)6 as a carbon monoxide source, and PdCl2 as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a double bond next to the ring oxygen, in an endo- or exocyclic position . This structure allows for regio- and stereoselective transformations, directly or indirectly related to glycosylation, as well as the formation of carbon–carbon and carbon–heteroatom bonds at the anomeric center .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can be used in the synthesis of amidoglucals and glucal esters via carbonylative coupling reactions . It can also be used in the synthesis of 2,6-dideoxy sugars commonly found in natural products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound vary depending on the specific compound. For example, 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal has a flash point of > 113 °C / > 235.4 °F .

Scientific Research Applications

Synthesis and Transformation

  • Synthesis of Dideoxy-Hex-2-enopyranosides : Tri-O-acetyl-D-glucal is used to synthesize 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosides, useful for preparing crystalline ethyl α-glucoside and other alkyl glycosides (Ferrier & Prasad, 1969).
  • Reactions with Water and Solvents : In the presence of mercuric sulfate, 3,4,6-tri-O-acetyl-d-glucal converts into various aldehyde forms, depending on the solvent used, leading to different α,β-unsaturated aldehydes (Gonzalez, Lesage, & Perlin, 1975).
  • Conformational Studies : 1H nuclear magnetic resonance spectroscopy has been used to determine the preferred half-chair conformations of fully O-acetylated D-glycals, which include 3,4-Di-o-acetyl-d-glucal, indicating significant conformational preferences and interactions (Chalmers & Hall, 1974).

Chemical Modifications and Derivatives

  • Selective Debenzylation and Substitution Reactions : O-Benzyl-protected C-2 formyl glycals undergo regioselective deprotection and acetylation, leading to various substituted products with retained stereochemistry (Rawal, Rani, Kumari, & Vankar, 2009).
  • Synthesis of Amino and Amidoglycals : The reduction of 3,4-di-O-acetyl-6-azido-6-deoxy-D-glucal leads to the formation of aminoglycals and amidoglycals, which are key intermediates in synthesizing various glycal derivatives (Mathews & Zajac, 1995).

Application in Glycosidation and Catalysis

  • Ultrasound-Promoted Glycosidation : The use of ultrasound has been shown to promote the glycosidation of alcohols using 3,4,6-tri-O-acetyl-d-glucal, enhancing yield and selectivity under mild conditions (Regueira et al., 2016).
  • Catalysis in Bromination and Chlorination : Electrochemical studies have shown specific behaviors of 3,4,6-tri-O-acetyl-d-glucal in bromination and chlorination reactions, leading to the synthesis of unique carbohydrate derivatives (Damljanović et al., 2010), (Damljanović et al., 2011).

Enzymatic Inhibition and Medicinal Chemistry

  • Inhibition of Hexosaminidases : N-acetyl glycals, derived from this compound, function as tight-binding inhibitors of hexosaminidases, offering potential applications in medicinal chemistry (Santana, Vadlamani, Mark, & Withers, 2016).

Mechanism of Action

The mechanism of action of 3,4-Di-o-acetyl-d-glucal in chemical reactions involves several steps. In the synthesis of a 16-membered macrolactone natural product (−)-A26771B, the Ferrier rearrangement of acetylated glucal, cross metathesis between chiral fragments, Yamaguchi macrolactonization, and selective oxidation of the allylic alcohol are key steps .

Future Directions

The future directions of 3,4-Di-o-acetyl-d-glucal research could involve exploring its use in the synthesis of other complex natural products and biologically active molecules . It could also be used as a versatile chiral building block in the synthesis of C-glycosides, Pd-catalyzed reactions, and total synthesis of natural products .

Properties

IUPAC Name

[(2R,3S,4R)-3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVCUTFITQDWSU-BBBLOLIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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